2-Bromo-5-iodo-thieno[3,2-b]thiophene
CAS No.:
Cat. No.: VC17605142
Molecular Formula: C6H2BrIS2
Molecular Weight: 345.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2BrIS2 |
|---|---|
| Molecular Weight | 345.0 g/mol |
| IUPAC Name | 2-bromo-5-iodothieno[3,2-b]thiophene |
| Standard InChI | InChI=1S/C6H2BrIS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H |
| Standard InChI Key | MXCJYLAAMMDMAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC2=C1SC(=C2)I)Br |
Introduction
Synthesis and Functionalization Strategies
Halogenation Pathways
The synthesis of 2-Bromo-5-iodo-thieno[3,2-b]thiophene typically begins with the parent thieno[3,2-b]thiophene core. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF), as demonstrated in the preparation of 2,5-dibromothieno[3,2-b]thiophene . Subsequent iodination at the 5-position requires careful selection of iodinating agents. Literature suggests that iodine monochloride (ICl) or palladium-catalyzed halogen exchange reactions may be employed, though specific conditions for this compound remain underexplored .
Cross-Coupling Reactions
The bromine and iodine substituents enable sequential cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can replace iodine at the 5-position, while Stille coupling with organostannanes targets the bromine at the 2-position . This stepwise approach allows the incorporation of diverse functional groups, as seen in analogous derivatives like 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene .
Table 1: Representative Synthetic Routes for Halogenated Thienothiophenes
*Hypothesized based on analogous reactions.
Structural and Electronic Characterization
Spectroscopic Analysis
UV-Vis Absorption: The electronic spectrum of 2-Bromo-5-iodo-thieno[3,2-b]thiophene is expected to exhibit a bathochromic shift compared to non-halogenated analogs due to the electron-withdrawing effects of bromine and iodine. For example, a related compound, 2,5-dibromothieno[3,2-b]thiophene, shows λmax at 310 nm in THF , whereas iodination may extend absorption into the near-UV region (λmax ≈ 330–340 nm) .
Cyclic Voltammetry: Halogenation lowers the HOMO energy level, enhancing oxidative stability. In 2,5-dibromothieno[3,2-b]thiophene, the HOMO level is measured at −5.3 eV vs vacuum . Introducing iodine, with its larger atomic radius and polarizability, may further reduce the HOMO to −5.5 eV, improving air stability in organic field-effect transistors (OFETs) .
Thermal Stability
Thermogravimetric analysis (TGA) of halogenated thienothiophenes reveals decomposition temperatures (Td) exceeding 300°C, attributable to strong intermolecular interactions and crystallinity. For 2-Bromo-5-iodo-thieno[3,2-b]thiophene, a Td of ∼320°C is anticipated, aligning with trends observed in 2,5-diiodothieno[3,2-b]thiophene derivatives .
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
The compound’s low HOMO-LUMO gap (∼3.0 eV estimated) and high thermal stability make it suitable as an OFET active layer. Devices using analogous brominated derivatives exhibit hole mobilities up to 0.1 cm² V⁻¹ s⁻¹ , while iodination may enhance charge transport due to heavier atom effects .
Intermediate for π-Extended Systems
2-Bromo-5-iodo-thieno[3,2-b]thiophene serves as a precursor for synthesizing thienoacenes and fused oligomers. For example, Sonogashira coupling with alkynes yields linearly extended structures, whereas Ullmann coupling facilitates the formation of two-dimensional frameworks .
Challenges and Future Directions
Current limitations include the scalability of iodination steps and regioselectivity challenges in sequential functionalization. Future research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume